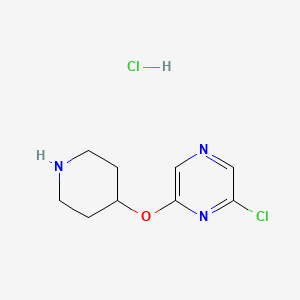

2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride

Description

2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride (CAS: 1220036-90-7) is a heterocyclic compound featuring a pyrazine core substituted with chlorine and a piperidinyloxy group. Its molecular formula is C₉H₁₃Cl₂N₃O (MW: 250.13) . The hydrochloride salt enhances solubility and reactivity, making it valuable in medicinal chemistry for synthesizing bioactive derivatives . It is typically synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and chlorinated pyrazines .

Properties

IUPAC Name |

2-chloro-6-piperidin-4-yloxypyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O.ClH/c10-8-5-12-6-9(13-8)14-7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMWHGVAOKKOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CN=CC(=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- The synthesis typically begins with 2,6-dichloropyrazine or 6-chloro-2-aminopyrazine as the core pyrazine scaffold.

- Piperidin-4-ol or its protected derivatives serve as the nucleophilic source for the piperidin-4-yloxy substituent.

Key Reaction Steps

| Step Number | Reaction Type | Description | Notes |

|---|---|---|---|

| 1 | Selective halogenation/iodination | Starting from 6-chloro-2-aminopyrazine, selective iodination at position 5 using N-iodosuccinimide | Enables regioselective functionalization in subsequent steps |

| 2 | Amino group transformation | Conversion of amino group to hydroxy group via diazotization (NaNO2 in H2SO4) | Provides a reactive hydroxy substituent for ether formation |

| 3 | Mitsunobu reaction | Coupling of hydroxy group on pyrazine with Boc-protected piperidin-4-ol to form piperidin-4-yloxy ether | Mitsunobu conditions favor inversion and efficient ether bond formation |

| 4 | Deprotection | Removal of Boc protecting group under acidic conditions | Frees the piperidine nitrogen for further modifications or salt formation |

| 5 | Salt formation | Treatment with hydrochloric acid to form the hydrochloride salt | Improves compound stability and solubility for handling and biological testing |

Alternative Routes and Modifications

- In some variations, nucleophilic aromatic substitution directly replaces the chlorine at position 6 with piperidin-4-ol or its derivatives.

- Suzuki coupling reactions have been employed to introduce various substituents on the pyrazine ring before or after the formation of the piperidin-4-yloxy linkage, enabling structural diversification.

- Bridged aza-bicyclic systems and modifications of the ether linker have been explored to optimize biological activity, though removal or modification of the ether linker often results in loss of activity.

Representative Synthetic Scheme Summary

| Intermediate/Compound | Reaction Description | Yield (%) | Remarks |

|---|---|---|---|

| 6-chloro-2-aminopyrazine | Starting material | - | Commercially available or synthesized |

| 6-chloro-5-iodo-2-aminopyrazine | Iodination with N-iodosuccinimide | High | Enables selective functionalization |

| 6-chloro-5-hydroxy-2-aminopyrazine | Amino to hydroxy conversion via diazotization | Moderate | Key for Mitsunobu reaction |

| Boc-protected piperidin-4-yloxy pyrazine | Mitsunobu coupling with Boc-protected piperidin-4-ol | High | Efficient ether bond formation |

| 2-Chloro-6-(piperidin-4-yloxy)pyrazine | Deprotection and salt formation (HCl) | 90-97% | Final product as hydrochloride salt |

Research Findings on Preparation and Activity Correlation

- The ether linkage connecting the piperidine core to the pyrazine ring is critical for biological activity; modifications such as replacing oxygen with nitrogen or methylene groups abolish inhibitory effects.

- Variations in the piperidine ring, including bridged bicyclic systems, have been synthesized to explore structure-activity relationships (SAR), with some analogs maintaining submicromolar inhibitory potency.

- The hydrochloride salt form enhances the compound’s physicochemical properties, facilitating biological evaluation.

Data Table: Summary of Key Preparation Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Starting material | 2,6-Dichloropyrazine or 6-chloro-2-aminopyrazine | Commercially sourced or synthesized |

| Key reaction | Nucleophilic aromatic substitution (Mitsunobu) | Room temperature to reflux depending on solvent |

| Protecting group | Boc (tert-butyloxycarbonyl) | Removed under acidic conditions (e.g., HCl) |

| Final salt formation | Hydrochloride salt | Reaction with HCl in suitable solvent |

| Yield of final compound | Isolated yield | 90-97% |

| Purity assessment | UPLC-MS, NMR | Confirmed high purity (>95%) |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Chemistry

2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Substitution Reactions | Chloro group can be replaced by nucleophiles | Polar solvents (DMSO, acetonitrile) |

| Oxidation | Can undergo oxidation to form derivatives | Hydrogen peroxide as oxidant |

| Hydrolysis | Reacts with water to yield hydroxyl derivatives | Acidic or basic conditions |

Biology

The compound has been employed in biological studies to understand its role in various pathways:

- Antimicrobial Activity : Research indicates significant antimicrobial properties against resistant bacterial strains. For instance, it has been shown to enhance the efficacy of conventional antibiotics by inhibiting efflux pumps like NorA in Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Staphylococcus aureus

| Compound | Strain | MIC (µg/mL) | Synergistic Effect |

|---|---|---|---|

| 2-Chloro-6-(piperidin-4-yloxy)pyrazine HCl | SA-1199B (norA+) | 0.78 | Yes |

| Control | SA-1199 (wild-type) | 3.12 | No |

Medicine

The compound is under investigation for its potential therapeutic properties:

- Anti-Cancer Potential : Studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| FaDu | 15 | Bleomycin | 20 |

| MCF-7 | 10 | Doxorubicin | 12 |

Case Studies

- Synergistic Effects in Antibiotic Resistance : A study highlighted the compound's ability to significantly lower the MIC when used alongside ciprofloxacin against resistant S. aureus, suggesting its role as an adjuvant therapy.

- Cancer Cell Apoptosis : In vitro studies reported increased apoptosis rates in FaDu hypopharyngeal tumor cells treated with this compound compared to controls, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Piperidine vs. Piperazine and Pyrrolidine

2-Chloro-6-(piperazin-1-yl)pyrazine Hydrochloride (CAS: 61655-58-1)

- Molecular Formula : C₈H₁₂Cl₂N₅ (MW: 257.13) .

- Key Differences: Replaces the piperidinyloxy group with a piperazinyl group.

- Bioactivity : Exhibits high AUC (0.9) in receptor-binding assays, suggesting superior target engagement .

- Synthesis : Prepared via nucleophilic aromatic substitution between 2,6-dichloropyrazine and piperazine .

2-Chloro-6-(1-pyrrolidinyl)pyrazine (CAS: N/A)

Core Ring Modifications: Pyrazine vs. Pyridazine

3-Chloro-6-(piperidin-4-yloxy)pyridazine Hydrochloride (CAS: 1185307-15-6)

- Molecular Formula : C₉H₁₃Cl₂N₃O (MW: 250.12) .

- Key Differences : Pyridazine core (two adjacent nitrogen atoms) instead of pyrazine (two para nitrogen atoms). Altered electronic properties affect reactivity and binding to biological targets.

- Synthesis : Similar to the target compound but requires pyridazine intermediates .

Functional Group Additions: Sulfonamide Derivatives

2-((1-((5-Methyl-3-propyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Compound 9)

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a chlorine atom and a piperidine ring. The presence of these functional groups contributes to its biological activity.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is suggested that the compound interacts with various molecular targets, potentially influencing signaling pathways involved in cellular processes such as proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound may inhibit Class I PI3-kinase enzymes, which play a crucial role in cancer cell proliferation. Inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Enzyme Inhibition

Studies have shown that pyrazine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. For instance, related compounds have demonstrated significant inhibitory effects on CDK activity, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on this compound's efficacy against particular pathogens is limited .

Study on Antitumor Effects

A study involving the synthesis and evaluation of pyrazine derivatives reported promising results regarding their antitumor effects. The derivatives were tested in vitro against several cancer cell lines, showing significant inhibition of cell growth at varying concentrations .

Enzyme Inhibition Assays

In enzyme inhibition assays, related compounds demonstrated effective inhibition of CDK2 and CDK4, crucial for cell cycle progression. The structure-activity relationship (SAR) studies indicated that modifications to the piperidine group could enhance inhibitory potency .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the established synthetic routes for 2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride?

Methodological Answer:

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom on the pyrazine ring is displaced by a piperidine-4-oxy group. Key steps include:

- Reacting 2,6-dichloropyrazine with piperidin-4-ol under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMSO or DMF.

- Acidification with HCl to isolate the hydrochloride salt.

Critical parameters include temperature control (60–80°C), stoichiometric excess of the nucleophile (1.2–1.5 equiv), and reaction time (12–24 h) to maximize yield .

Advanced: How can solvent choice and acid-base equilibria influence reaction efficiency in pyrazine functionalization?

Methodological Answer:

Solvent polarity and pH significantly impact reactivity. For example:

- DMSO enhances the acid-base equilibrium between the pyrazine free base and its hydrochloride form, favoring radical-mediated pathways (e.g., in photoarylation reactions).

- Hydrochloride salts (e.g., 2-chloropyrazine hydrochloride) stabilize intermediates, preventing side reactions like TEMPO disproportionation.

- Optimization involves testing solvents (DMSO vs. water) and monitoring reaction progress via TLC or GC-MS to identify optimal conditions for aryl radical generation or nucleophilic substitution .

Basic: What are the primary biological targets or pharmacological activities associated with this compound?

Methodological Answer:

The compound (as MK 212 hydrochloride) acts as a selective 5-HT2C receptor agonist with an IC₅₀ of 28 nM, showing anxiolytic and locomotor activity modulation in vivo. Key assays include:

- Radioligand binding assays using [³H]-mesulergine to assess receptor affinity.

- Functional assays (e.g., calcium flux or IP1 accumulation) in HEK293 cells expressing recombinant 5-HT2C receptors.

Dose-response curves (0.1–100 µM) and selectivity profiling against 5-HT2A/2B receptors are critical to confirm activity .

Advanced: How can researchers evaluate in vitro vs. in vivo efficacy discrepancies for 5-HT2C receptor agonists?

Methodological Answer:

Addressing discrepancies involves:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and blood-brain barrier penetration.

- Metabolite screening : Identify active/inactive metabolites using liver microsomes or hepatocytes.

- Behavioral assays : Compare locomotor activity (open-field test) and anxiety (elevated plus maze) in rodent models at equivalent receptor occupancy levels.

Cross-validate results with knockout mice to confirm target specificity .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) gradient (5–95% over 20 min) to quantify purity (>95% required for pharmacological studies).

- NMR : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or D₂O), focusing on pyrazine protons (δ 8.2–8.5 ppm) and piperidine signals (δ 1.5–3.0 ppm).

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 235.1 .

Advanced: How can researchers resolve batch-to-batch variability in impurity profiles?

Methodological Answer:

- LC-HRMS : Identify impurities (e.g., dechlorinated byproducts or piperidine-oxidized derivatives) using high-resolution mass spectrometry.

- Process optimization : Adjust reaction stoichiometry, reduce oxygen exposure (via N₂ purging), or introduce scavengers (e.g., BHT) to suppress radical side reactions.

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 0–4°C to remove polar/non-polar impurities .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store as a lyophilized solid in amber vials at 2–8°C under anhydrous conditions (desiccator with silica gel).

- For solutions, prepare in deionized water (50 mM stock), aliquot into sealed vials, and store at -20°C (stable for 1 month). Avoid freeze-thaw cycles .

Advanced: What strategies mitigate hydrolysis or oxidative degradation in aqueous formulations?

Methodological Answer:

- pH buffering : Maintain pH 3–4 (citrate or acetate buffer) to stabilize the hydrochloride salt.

- Antioxidants : Add 0.01% w/v ascorbic acid or EDTA to chelate metal ions.

- Lyoprotectants : Use trehalose (5% w/v) during lyophilization to prevent aggregation.

Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- Use nitrile gloves , safety goggles, and a lab coat.

- Work in a fume hood to avoid inhalation of fine particles.

- In case of skin contact, wash immediately with soap/water for 15 min; for eye exposure, rinse with saline for 20 min .

Advanced: How can labs decontaminate spills involving this compound?

Methodological Answer:

- Small spills : Absorb with vermiculite or sand, collect in a sealed container, and treat with 10% NaOH (hydrolyzes chloro-pyrazine moieties).

- Large spills : Evacuate the area, apply 5% sodium thiosulfate to neutralize reactive intermediates, and dispose as hazardous waste (EPA Hazard Class D) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.